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molecular formula C6H4N2O2S B116816 1H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 16233-51-5

1H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B116816
M. Wt: 168.18 g/mol
InChI Key: QAFVXBQPQCSSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09345719B2

Procedure details

Methyl 3-aminothiophene-2-carboxylate (4.9 g, 31.3 mmol) and urea (19 g, 187 mmol) were dissolved in N,N-dimethylformamide (10 mL), the reaction temperature was raised to 190° C., followed by stirring for 12 hours. After the reaction was complete, the reaction mixture was added to 1N NaOH aqueous solution, cooled to room temperature and filtered under a reduced pressure to remove the insoluble precipitate. The filtrate was acidified (pH 2) with 2N HCl aqueous solution, and the resulting solid was filtered under a reduced pressure with washing using distilled water. The resulting solid was dried under a reduced pressure to obtain the title compound (yield: 3.2 g, 61.5%).
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
61.5%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([O:9]C)=O.[NH2:11][C:12](N)=[O:13].[OH-].[Na+]>CN(C)C=O>[NH:1]1[C:2]2[CH:6]=[CH:5][S:4][C:3]=2[C:7](=[O:9])[NH:11][C:12]1=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
NC1=C(SC=C1)C(=O)OC
Name
Quantity
19 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
by stirring for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the insoluble precipitate
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered under a reduced pressure
WASH
Type
WASH
Details
with washing
DISTILLATION
Type
DISTILLATION
Details
using distilled water
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried under a reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
N1C(NC(C2=C1C=CS2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 61.5%
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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